1,1,2,2-Tetrachloroethane-d2 (TCE-d2) is a deuterated isotope of 1,1,2,2-tetrachloroethane (TCE) where all four hydrogen atoms are replaced by deuterium (²H), a heavier isotope of hydrogen. This compound finds significant use in Nuclear Magnetic Resonance (NMR) spectroscopy [].
TCE-d2 shares the same basic structure as TCE, with a central carbon chain bonded to four chlorine atoms. However, the hydrogens are replaced by deuterium, altering the molecule's mass but not its overall structure. This key feature makes TCE-d2 a valuable tool in NMR as it eliminates interference from proton signals in the solvent, allowing for clearer analysis of the sample [].
While specific research on TCE-d2 reactions is limited due to its use as a solvent, some information can be gleaned from its non-deuterated counterpart, TCE. TCE undergoes various reactions, including:
TCE can react with strong bases to form dichloroethylene (DCE) and hydrochloric acid (HCl) [].
CHCl₂CCDCl₂ (TCE) + KOH → CHCl=CCl₂ (DCE) + KCl + H₂O
TCE slowly decomposes in water to form various products, including trichloroacetic acid (TCA) and chloroacetic acid [].
Acute Toxic;Environmental Hazard